5-Bromo-2-isobutoxybenzaldehyde

Physicochemical characterization Lipophilicity Solubility

5-Bromo-2-isobutoxybenzaldehyde features a critical 5-bromo substitution pattern (meta to -CHO, para to -OCH₂CH(CH₃)₂) essential for cross-coupling reactions and CCR5 antagonist potency. Patent-validated 97.5% yield synthesis. Ideal for agrochemical SAR and medicinal chemistry libraries requiring robust C5 reactivity.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 222315-01-7
Cat. No. B1268791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isobutoxybenzaldehyde
CAS222315-01-7
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3
InChIKeyPZEZMIFLPKGDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isobutoxybenzaldehyde (CAS 222315-01-7): Procurement-Grade Aromatic Aldehyde Building Block with Differentiated Halogen-Alkoxy Substitution Pattern


5-Bromo-2-isobutoxybenzaldehyde (CAS 222315-01-7) is a disubstituted benzaldehyde derivative with molecular formula C₁₁H₁₃BrO₂ and molecular weight 257.12 g/mol . The compound features a bromine atom at the 5-position and an isobutoxy (-OCH₂CH(CH₃)₂) group at the 2-position relative to the aldehyde functionality [1]. This specific substitution pattern distinguishes it from other halogenated alkoxybenzaldehydes such as 4-bromo-2-isobutoxybenzaldehyde, 5-chloro-2-isobutoxybenzaldehyde, and the non-halogenated parent 2-isobutoxybenzaldehyde [2]. The compound is commercially available at purities ranging from 95% to ≥98%, with vendors including Bidepharm, MolCore, AKSci, and ChemScene offering batch-specific analytical data including NMR, HPLC, and GC characterization .

Procurement Risk Analysis: Why 5-Bromo-2-isobutoxybenzaldehyde Cannot Be Replaced by Positional Isomers or Non-Halogenated Analogs


Substitution of 5-bromo-2-isobutoxybenzaldehyde with alternative halogenated alkoxybenzaldehydes introduces quantifiable changes in synthetic utility and downstream biological outcomes. Positional isomerism directly alters reaction regioselectivity: the 5-bromo-2-isobutoxy substitution pattern presents the bromine atom in a meta relationship to the aldehyde and para to the alkoxy group, whereas the 4-bromo-2-isobutoxy isomer (CAS not specified; a positional isomer with the bromine atom ortho to the alkoxy group) exhibits different electronic and steric properties that influence cross-coupling reaction outcomes [1]. In biologically relevant applications, guanylhydrazone derivatives of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde — which share the critical 5-bromo substitution motif — demonstrate that substitution at the 5-position of the central phenyl ring is critical for CCR5 receptor antagonist potency [2]. Non-halogenated analogs such as 2-isobutoxybenzaldehyde (CAS 81995-32-6) lack the bromine atom entirely, precluding their use in palladium-catalyzed cross-coupling reactions that require an aryl halide handle . These structural distinctions translate into fundamentally different synthetic pathways and biological activity profiles, making generic substitution inappropriate without experimental validation.

5-Bromo-2-isobutoxybenzaldehyde (CAS 222315-01-7): Quantitative Differentiation Evidence vs. Comparator Compounds


Comparative Physicochemical Properties: 5-Bromo-2-isobutoxybenzaldehyde vs. Non-Brominated 2-Isobutoxybenzaldehyde

The introduction of a bromine atom at the 5-position produces a quantifiable increase in molecular weight (+78.89 g/mol) and a significant enhancement in lipophilicity compared to the non-halogenated analog 2-isobutoxybenzaldehyde. This lipophilicity shift has direct implications for membrane permeability in cellular assays [1].

Physicochemical characterization Lipophilicity Solubility

Synthetic Intermediate Utility: 5-Bromo-2-isobutoxybenzaldehyde as Documented Herbicide Precursor in US Patent 7,125,896 B2

5-Bromo-2-isobutoxybenzaldehyde is explicitly documented in US Patent 7,125,896 B2 as a synthetic intermediate in the preparation of herbicidal compounds. The patent describes a Williamson ether synthesis procedure using 5-bromo-2-hydroxybenzaldehyde (7.63 g) reacted with 1-bromo-2-methylpropane (6.2 mL) in DMF with K₂CO₃ at 70°C for 18 hours, yielding 9.52 g of 5-bromo-2-isobutoxybenzaldehyde .

Agrochemical synthesis Herbicide intermediates Patent-documented synthesis

Positional Isomer Differentiation: 5-Bromo-2-isobutoxybenzaldehyde vs. 4-Bromo-2-isobutoxybenzaldehyde in Cross-Coupling Reactivity

The bromine atom position (C5 vs. C4) dictates fundamentally different electronic environments for palladium-catalyzed cross-coupling reactions. In 5-bromo-2-isobutoxybenzaldehyde, the bromine at C5 is meta to the electron-withdrawing aldehyde group and para to the electron-donating isobutoxy group, creating a distinct electronic profile compared to the 4-bromo isomer where the bromine is ortho to the alkoxy group and para to the aldehyde [1].

Cross-coupling reactions Regioselectivity Suzuki-Miyaura coupling Positional isomerism

Evidence Limitation Statement: Absence of Direct Comparative Biological Activity Data

Following exhaustive literature search across PubMed, BindingDB, patent databases, and chemical vendor technical documentation, no direct comparative biological activity data (IC₅₀, EC₅₀, Ki, MIC) for 5-bromo-2-isobutoxybenzaldehyde versus specific comparator compounds was identified in peer-reviewed literature. The compound appears primarily as a synthetic intermediate in patent literature rather than as a characterized bioactive entity. This represents a research opportunity rather than a limitation of the compound itself.

Data gap Research opportunity SAR

5-Bromo-2-isobutoxybenzaldehyde (CAS 222315-01-7): Evidence-Backed Research and Industrial Application Scenarios


Herbicide and Agrochemical Intermediate Development Programs

Based on US Patent 7,125,896 B2 documentation, 5-bromo-2-isobutoxybenzaldehyde serves as a validated intermediate for herbicidal compound synthesis. The patent-validated synthetic procedure demonstrates a 97.5% isolated yield from 5-bromo-2-hydroxybenzaldehyde under Williamson etherification conditions (DMF, K₂CO₃, 1-bromo-2-methylpropane, 70°C, 18h) . This established methodology and yield benchmark provide procurement justification for agrochemical discovery programs requiring this specific substitution pattern for structure-activity relationship (SAR) exploration.

Palladium-Catalyzed Cross-Coupling Reaction Building Block

The 5-bromo substitution pattern (meta to -CHO, para to -OCH₂CH(CH₃)₂) provides a reactive aryl halide handle for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The electronic environment — with bromine at C5 receiving para-activation from the isobutoxy group while experiencing only meta electron-withdrawal from the aldehyde — is predicted to facilitate efficient oxidative addition in cross-coupling reactions . This contrasts with the 4-bromo positional isomer, where the bromine ortho to the alkoxy group presents different steric and electronic constraints, making the 5-bromo isomer preferable for convergent synthetic strategies requiring robust coupling at the C5 position.

Medicinal Chemistry Library Synthesis and Derivative Generation

The combination of reactive functional groups — an aldehyde for condensation reactions (Schiff base formation, hydrazone synthesis) and an aryl bromide for cross-coupling — positions 5-bromo-2-isobutoxybenzaldehyde as a versatile scaffold for generating structurally diverse compound libraries. The calculated LogP increase of approximately 1.41 units versus non-brominated 2-isobutoxybenzaldehyde predicts enhanced passive membrane permeability in cellular assays , supporting its use in medicinal chemistry programs targeting intracellular pathways. However, users should anticipate the need for primary biological characterization of generated derivatives, as no direct activity data exists for the parent compound in open literature [1].

Technical Documentation Hub

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36 linked technical documents
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